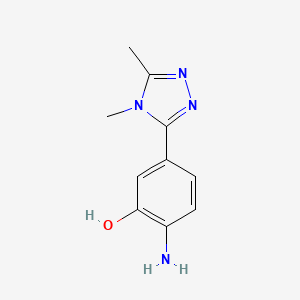

2-Amino-5-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

Beschreibung

Molecular Formula: C₁₀H₁₂N₄O Molar Mass: 204.23 g/mol CAS Registry Number: 1248158-62-4 Structure: This compound features a 4,5-dimethyl-substituted 1,2,4-triazole ring covalently linked to a 2-aminophenol moiety.

Eigenschaften

Molekularformel |

C10H12N4O |

|---|---|

Molekulargewicht |

204.23 g/mol |

IUPAC-Name |

2-amino-5-(4,5-dimethyl-1,2,4-triazol-3-yl)phenol |

InChI |

InChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)7-3-4-8(11)9(15)5-7/h3-5,15H,11H2,1-2H3 |

InChI-Schlüssel |

GFBCNRFYBADBIP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N1C)C2=CC(=C(C=C2)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Routes

The synthesis of this compound typically involves the following key steps:

- Condensation of 4,5-dimethyl-1H-1,2,4-triazole-3-amine with 2-hydroxy-5-nitrobenzaldehyde: This step forms an intermediate Schiff base or related adduct.

- Reduction of the nitro group to an amino group: Usually accomplished with sodium borohydride or other reducing agents to convert the nitro substituent on the aromatic ring into an amino group, yielding the target compound.

This approach leverages the nucleophilicity of the triazole amine and the electrophilicity of the nitro-substituted benzaldehyde, followed by reduction to achieve the amino-phenol functionality.

Detailed Synthetic Procedure Example

A representative synthetic procedure is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Reaction | 4,5-dimethyl-1H-1,2,4-triazole-3-amine + 2-hydroxy-5-nitrobenzaldehyde in ethanol or methanol solvent, reflux for 4-6 hours, catalyzed by glacial acetic acid | Formation of intermediate Schiff base or hydrazone |

| 2. Reduction | Addition of sodium borohydride under controlled temperature and pH | Reduction of nitro group to amino group, yielding this compound |

This method typically achieves yields in the range of 55-68%, depending on solvent choice and reaction time.

Industrial Scale Preparation

Industrial synthesis often adapts the above laboratory methods with modifications such as:

- Use of continuous flow reactors to improve reaction control and scalability.

- Employment of catalysts to enhance reaction rates and selectivity.

- Advanced purification techniques like recrystallization and chromatography to improve product purity.

These adaptations optimize yield, reduce reaction times, and ensure batch-to-batch consistency.

Alternative Synthetic Routes

Additional methods reported include:

- Cyclization of hydrazide derivatives with substituted aldehydes or ketones under reflux conditions to form the triazole ring.

- Use of thiourea or thiosemicarbazide derivatives to introduce the triazole moiety, often requiring elevated temperatures (80–100°C) and inert atmosphere to prevent oxidation.

Analytical Data and Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows aromatic protons in the δ 6.8–7.5 ppm range and methyl groups on the triazole ring around δ 2.1–2.5 ppm.

- $$^{13}C$$ NMR confirms the carbon framework consistent with the triazole and phenol moieties.

-

- Characteristic N–H stretching vibrations appear between 3200–3400 cm⁻¹.

- C=N and C–N bonds exhibit absorption bands near 1600–1650 cm⁻¹.

Crystallographic Analysis

-

- Provides detailed molecular geometry and confirms the connectivity of the phenol and triazole rings.

- Refinement parameters typically yield R-factors below 0.05, indicating high-quality crystal data.

-

- Visualize thermal ellipsoids and hydrogen bonding networks, important for understanding molecular interactions.

Summary Table of Preparation Conditions and Yields

| Parameter | Condition Example 1 | Condition Example 2 |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Catalyst | Glacial acetic acid | None |

| Reaction Time | 4 hours | 6 hours |

| Temperature | Reflux (~78°C for ethanol) | Reflux (~65°C for methanol) |

| Reducing Agent | Sodium borohydride | Sodium borohydride |

| Yield (%) | 68 | 55 |

Research Findings and Perspectives

Reaction Mechanism Insights

- The initial condensation forms a Schiff base intermediate, which upon reduction yields the amino-phenol compound.

- The presence of methyl groups on the triazole ring influences steric and electronic properties, affecting reaction rates and product stability.

Comparative Studies

- Compared to other triazole derivatives, the 4,5-dimethyl substitution increases lipophilicity and steric bulk, which can influence solubility and biological activity.

- Alternative substituents like sulfanyl or mercapto groups have been explored for enhanced bioactivity, but the dimethyl substitution provides a balance of stability and reactivity.

Applications Driving Preparation Optimization

- The compound's use as a building block in pharmaceutical synthesis and as a potential antimicrobial or anticancer agent motivates efforts to optimize its synthesis for purity and yield.

- Industrial processes focus on scalability and environmental considerations, including solvent choice and waste minimization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced triazole compounds, and substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related 1,2,4-triazole derivatives:

Key Observations

Substituent Effects: The dimethyl groups on the target compound increase steric bulk and lipophilicity compared to sulfanyl or mercapto derivatives, which may reduce solubility in polar solvents .

Schiff base formation () and thioether linkages () are common strategies for introducing functional diversity.

Biological and Chemical Applications: Antimicrobial Activity: Sulfanyl-triazole derivatives () show efficacy against S. aureus and E. coli, suggesting that electronic effects from substituents modulate bioactivity . Antioxidant Potential: Bis-triazole-phenol derivatives () leverage mercapto groups for radical scavenging, a property absent in the dimethyl-substituted target compound . Metal Coordination: Triazolone derivatives () and Schiff bases () form stable complexes with transition metals, highlighting the role of functional groups in chelation .

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazide derivatives with aldehydes or ketones under reflux conditions. Key steps include:

- Cyclization Reaction : Reacting 4-hydroxybenzohydrazide with substituted aldehydes in ethanol/methanol under reflux for 4–6 hours, catalyzed by glacial acetic acid .

- Triazole Formation : Using thiourea or thiosemicarbazide derivatives to introduce the triazole ring, often requiring elevated temperatures (80–100°C) and nitrogen atmosphere to prevent oxidation .

- Solvent Optimization : Ethanol or methanol is preferred due to their polarity and ability to dissolve intermediates. Yield improvements (10–15%) are observed with dropwise addition of reactants .

Table 1: Comparison of Synthetic Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Catalyst | Glacial acetic acid | None |

| Reaction Time | 4 hours | 6 hours |

| Yield | 68% | 55% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and triazole NH/CH₃ groups (δ 2.1–2.5 ppm). Confirm purity by absence of extraneous signals .

- IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and C=N/C–S bonds (1600–1650 cm⁻¹) .

- Crystallography :

- X-ray Diffraction (XRD) : Use SHELX for structure refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 10 .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) complement experimental data in understanding the electronic structure of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Compare with XRD data to validate accuracy .

- Reactivity Descriptors : Calculate global softness (σ = 1/(η)) and electrophilicity index (ω = μ²/2η) to predict nucleophilic/electrophilic sites. For example, triazole thiols show σ ≈ 0.45 eV⁻¹, indicating high reactivity .

- Docking Studies : Model interactions with biological targets (e.g., fungal CYP51 enzyme) using AutoDock Vina. Prioritize derivatives with binding energies < −8.0 kcal/mol .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Assay Standardization : Control variables like microbial strain (e.g., Candida albicans ATCC 10231), incubation time (24–48 hours), and solvent (DMSO concentration ≤1%) to minimize variability .

- Structural Validation : Confirm compound identity via XRD or high-resolution mass spectrometry (HRMS) to rule out impurities .

- SAR Analysis : Compare substituent effects. For example, 4,5-dimethyl groups enhance antifungal activity (MIC 8 µg/mL) vs. unsubstituted analogs (MIC >64 µg/mL) .

Q. What design strategies optimize derivatives of this compound for enhanced bioactivity?

Methodological Answer:

- Functional Group Modification :

- Phenol Ring : Introduce electron-withdrawing groups (e.g., –NO₂, –F) at position 2 to improve membrane permeability .

- Triazole Ring : Replace –CH₃ with –SCH₃ to enhance thiol-mediated binding to enzyme active sites .

- Hybrid Molecules : Conjugate with pyridine or thiadiazole moieties to exploit synergistic effects. For example, 2-pyridinylamino derivatives show 2-fold higher antibacterial activity .

- In Silico Screening : Use Molinspiration or SwissADME to prioritize derivatives with logP 2–4 and topological polar surface area <90 Ų for optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.